Direct Head-to-Head Comparison: JAK1/JAK3 Inhibitory Potency in Human Primary T-Cells
In a direct head-to-head cellular assay using human primary T-cells, 3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile (IC50 = 20 nM) exhibited approximately 4.9-fold lower potency than tofacitinib (IC50 = 4.1 nM) in inhibiting IL-2 stimulated STAT5 phosphorylation, a readout of JAK1/JAK3 activity [1]. This difference reflects distinct JAK isoform engagement and cellular context, positioning this compound as a moderately potent JAK1/JAK3 inhibitor suitable for applications where tofacitinib's high potency may produce excessive pathway suppression.
| Evidence Dimension | Inhibition of IL-2 stimulated STAT5 phosphorylation (JAK1/JAK3 activity) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | Tofacitinib: IC50 = 4.1 nM |
| Quantified Difference | 4.9-fold lower potency (20 nM vs 4.1 nM) |
| Conditions | Human primary T-cells, 1 hr preincubation with compound followed by IL-2 stimulation |
Why This Matters
This direct comparison enables researchers to select the appropriate potency window for their experimental system, avoiding ceiling effects associated with higher-potency pan-JAK inhibitors.
- [1] BindingDB. BDBM50593308 (CHEMBL5205935) vs BDBM50004519 (Tofacitinib). Comparative IC50 data from human primary T-cell JAK1/JAK3 inhibition assays. View Source
